Maropitantcitrat

Übersicht

Beschreibung

Maropitant-Citrat ist ein Neurokinin-1-Rezeptor-Antagonist, der von Zoetis zur Behandlung von Reisekrankheit und Erbrechen bei Hunden und Katzen entwickelt wurde . Es wurde 2007 von der FDA für die Verwendung bei Hunden und 2012 für die Verwendung bei Katzen zugelassen . Maropitant-Citrat ist bekannt für seine Antiemetika-Eigenschaften, die zur Vorbeugung und Behandlung von Erbrechen beitragen, das durch verschiedene Erkrankungen wie Gastroenteritis, Chemotherapie und Nierenversagen verursacht wird .

Wissenschaftliche Forschungsanwendungen

Maropitant-Citrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Neurokinin-1-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurokinin-Rezeptoren und verwandte Signalwege.

Medizin: Wird in der Veterinärmedizin zur Behandlung und Vorbeugung von Erbrechen bei Hunden und Katzen eingesetzt.

Wirkmechanismus

Maropitant-Citrat entfaltet seine Wirkung, indem es die Neurokinin-1-Rezeptoren im zentralen Nervensystem blockiert. Dies verhindert die Bindung von Substanz P, einem Neuropeptid, das am Brechreflex beteiligt ist. Durch die Hemmung dieses Signalwegs verhindert und behandelt Maropitant-Citrat wirksam Erbrechen . Die molekularen Ziele umfassen die Neurokinin-1-Rezeptoren, die sich im Gehirn und im Magen-Darm-Trakt befinden .

Wirkmechanismus

Target of Action

Maropitant citrate primarily targets the neurokinin 1 (NK1) receptors . These receptors are key players in the transmission of the sensation of nausea and the induction of vomiting .

Mode of Action

Maropitant citrate acts as an antagonist to the NK1 receptors . It has a similar structure to substance P, a key neurotransmitter involved in causing vomiting . This structural similarity allows Maropitant citrate to bind to the NK1 receptors, thereby inhibiting the binding of substance P . As a result, the communication pathway that triggers vomiting is disrupted .

Biochemical Pathways

By preventing substance P from binding to the NK1 receptors, Maropitant citrate disrupts the biochemical pathways that lead to the sensation of nausea and the act of vomiting . This disruption affects the downstream effects of these pathways, which include the physiological responses associated with nausea and vomiting .

Pharmacokinetics

Maropitant citrate exhibits different bioavailability profiles depending on the route of administration . When administered orally, it has a bioavailability of 20-30% in dogs and 50% in cats . When administered subcutaneously, the bioavailability increases to 90% in both species . Maropitant citrate is highly bound to plasma proteins (99.5%) and is metabolized in the liver . The elimination half-life is 6-8 hours .

Result of Action

The molecular and cellular effects of Maropitant citrate’s action primarily involve the reduction of nausea and vomiting . By blocking the action of substance P on NK1 receptors, Maropitant citrate prevents the transmission of signals that induce these responses . This leads to a decrease in the frequency of vomiting episodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Maropitant citrate. For example, the presence of certain medications can affect its action . Additionally, the physiological state of the patient, such as their feeding status, can also influence the bioavailability and thus the efficacy of Maropitant citrate .

Biochemische Analyse

Biochemical Properties

Maropitant citrate acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family . Substance P is found in significant concentrations in the nuclei comprising the emetic center and is considered the key neurotransmitter involved in emesis .

Cellular Effects

Maropitant citrate has been shown to be an effective antiemetic in cats, ameliorating xylazine-induced vomiting when given orally, subcutaneously, or intravenously . It significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .

Molecular Mechanism

Maropitant citrate is a highly selective neurokinin 1 (NK1) receptor antagonist that blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . It has a similar structure to substance P, which allows it to act as an antagonist and bind to the substance P receptor neurokinin 1 (NK1). It is highly selective for NK1 over NK2 and NK3 .

Temporal Effects in Laboratory Settings

In laboratory model studies, maropitant citrate tablets dosed at a minimum of 2 mg/kg body weight reduced the number of emetic events associated with established neural (central) and humoral (peripheral) stimuli .

Dosage Effects in Animal Models

When administered orally or subcutaneously at 1 mg/kg 2 hours before administration of xylazine, maropitant citrate significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .

Metabolic Pathways

Maropitant undergoes first-pass metabolism by liver enzymes, mainly CYP2D15 (which has high affinity for maropitant and clears over 90% of it) but also by the lower-affinity CYP3A12 . Repeat dosing of maropitant eventually saturates CYP2D15, causing the drug to accumulate due to reduced clearance .

Transport and Distribution

After oral administration, maropitant is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . P-glycoprotein actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .

Subcellular Localization

Maropitant citrate, being a lipophilic compound, crosses the blood-brain barrier . In gerbils, the mean brain:plasma concentration ratio eight hours after subcutaneous injection of 1 mg/kg is 3.59 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Maropitant-Citrat beinhaltet die Herstellung von Maropitant, das dann in seine Citratform umgewandelt wird. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

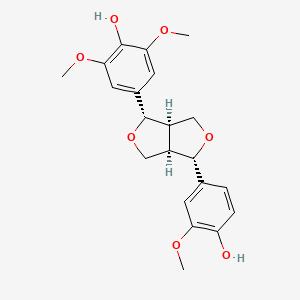

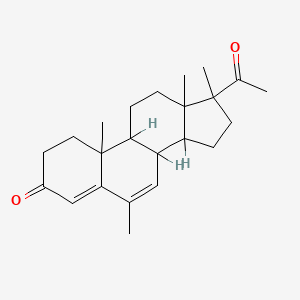

Bildung des Chinuclidin-Kerns: Dies beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Chinuclidin-Derivat unter kontrollierten Bedingungen.

Substitutionsreaktionen: Der Chinuclidin-Kern unterliegt Substitutionsreaktionen mit Benzhydryl- und Methoxybenzyl-Gruppen, um die endgültige Maropitant-Struktur zu bilden.

Umwandlung in die Citratform: Maropitant wird dann mit Zitronensäure umgesetzt, um Maropitant-Citrat zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Maropitant-Citrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Bulk-Synthese: Große Mengen des Chinuclidin-Kerns und anderer Vorläufer werden synthetisiert.

Reinigung: Das synthetisierte Maropitant wird unter Verwendung von Techniken wie Kristallisation und Chromatographie gereinigt.

Umwandlung und Formulierung: Das gereinigte Maropitant wird in seine Citratform umgewandelt und zu Tabletten oder injizierbaren Lösungen für die veterinärmedizinische Verwendung formuliert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Maropitant-Citrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Maropitant kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und zur Bildung von reduzierten Derivaten führen.

Substitution: Substitutionsreaktionen sind bei der Synthese von Maropitant üblich, bei der verschiedene funktionelle Gruppen eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Benzhydrylchlorid, Methoxybenzylchlorid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Maropitant, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ondansetron: Ein weiteres Antiemetikum, das durch Blockierung von Serotonin-Rezeptoren wirkt.

Metoclopramid: Ein Antiemetikum, das durch Blockierung von Dopamin-Rezeptoren wirkt.

Einzigartigkeit

Maropitant-Citrat ist einzigartig in seiner spezifischen Zielsetzung von Neurokinin-1-Rezeptoren, was es hochwirksam bei der Vorbeugung von Erbrechen macht, das durch verschiedene Erkrankungen verursacht wird. Im Gegensatz zu Ondansetron und Metoclopramid, die verschiedene Rezeptoren ansprechen, bietet Maropitant-Citrat einen gezielteren Ansatz für die Antiemetika-Therapie .

Eigenschaften

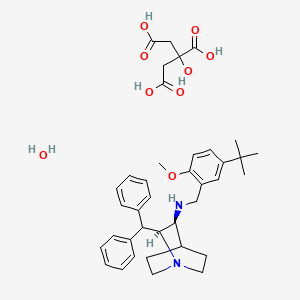

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVSXRHFXJOMGW-YBZGWEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

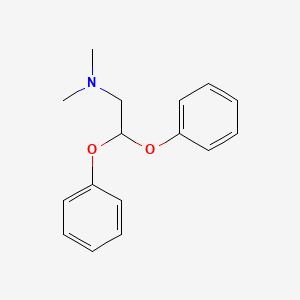

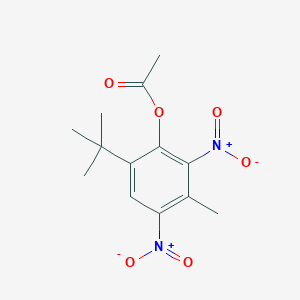

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957411 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359875-09-5 | |

| Record name | Maropitant citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

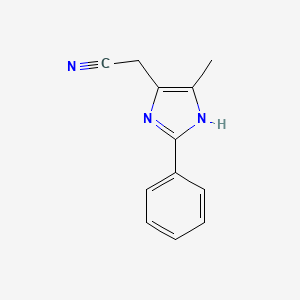

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.